4-Nitro-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
4-nitro-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESOPFLAXBXTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-o-phenylenediamine with formic acid or formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Reduction: 4-Amino-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the benzimidazole.
Scientific Research Applications
4-Nitro-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Positional Isomers
- 5(6)-Nitro-1H-benzimidazol-2-amine: Synthesized from 4-nitro-1,2-phenylenediamine, this isomer differs in nitro group placement (positions 5 or 6).
- 6-Nitro-1H-benzimidazol-2-amine : The nitro group at position 6 creates distinct dipole interactions, possibly altering metabolic stability compared to the 4-nitro derivative .
Halogen-Substituted Derivatives
- 4-Bromo-1H-benzo[d]imidazol-2-amine : Bromine at position 4 introduces steric bulk and moderate electron-withdrawing effects. This substitution may enhance lipophilicity compared to the nitro analog, influencing membrane permeability in drug design .
- 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine : Bulky 3,4-dichlorobenzyl groups reduce solubility but improve target specificity in enzyme inhibition studies .
Functional Group Variations
Physicochemical Profiles
| Compound | Solubility (mg/mL) | LogP | Stability Notes |
|---|---|---|---|
| 4-Nitro-1H-benzimidazol-2-amine | 0.12 (water) | 1.8 | Prone to nitro reduction |
| 4-Bromo-1H-benzimidazol-2-amine | 0.08 (water) | 2.5 | Hydrolytically stable |
| 6-Nitro-1H-benzimidazol-2-amine | 0.10 (water) | 1.7 | Moderate metabolic oxidation |
| N-(Imidazol-propyl) derivative | 0.05 (water) | 3.2 | High plasma protein binding |
Antimicrobial Activity
Anticancer Potential
- Schiff base derivatives (e.g., N-arylidene analogs) : Demonstrated cytotoxicity via apoptosis induction, with IC₅₀ values in the micromolar range .
Biological Activity
4-Nitro-1H-benzo[d]imidazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields such as medicine and industry.
4-Nitro-1H-benzo[d]imidazol-2-amine features a nitro group at the 4-position and an amine group at the 2-position of the benzimidazole ring. This unique arrangement contributes to its reactivity and biological activity. The compound can undergo several chemical reactions, including:
- Reduction : The nitro group can be converted to an amine using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
- Substitution : The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Anticancer Properties
Research indicates that 4-Nitro-1H-benzo[d]imidazol-2-amine exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in MCF cells, with an IC50 value around 25.72 μM . Additionally, in vivo studies demonstrated significant tumor growth suppression in mice models treated with this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that 4-Nitro-1H-benzo[d]imidazol-2-amine could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory pathways, particularly through the inhibition of bromodomain-containing protein 4 (BRD4). This inhibition can disrupt pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of 4-Nitro-1H-benzo[d]imidazol-2-amine is largely attributed to its ability to form reactive intermediates upon bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth . The amine group enhances interactions with biological molecules through hydrogen bonding.
Case Studies and Research Findings
Several studies have highlighted the potential of 4-Nitro-1H-benzo[d]imidazol-2-amine in different therapeutic areas:
- Anticancer Activity : A study involving tumor-bearing mice showed that treatment with the compound significantly suppressed tumor growth compared to control groups .
- Antimicrobial Efficacy : In vitro evaluations revealed that derivatives of this compound exhibited high potency against resistant bacterial strains, suggesting its utility in combating antibiotic resistance.
- Inflammatory Disorders : Research has indicated that the compound may ameliorate symptoms in models of sepsis and acute inflammation by modulating immune responses through BRD4 inhibition .
Q & A
Q. What are the common synthetic routes for preparing 4-Nitro-1H-benzo[d]imidazol-2-amine?
The compound can be synthesized via:
- Copper-catalyzed three-component reactions involving 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes, which yield functionalized N-sulfonylamidines .
- CBr4-promoted one-pot synthesis using 1H-benzo[d]imidazol-2-amine and ethyl 3-oxo-3-phenylpropanoate, achieving yields up to 78% under mild conditions .
- Visible-light-mediated catalyst-free reactions for desulfurization and protection, enabling efficient preparation of N-substituted derivatives .
Q. What spectroscopic techniques are used to characterize 4-Nitro-1H-benzo[d]imidazol-2-amine?
Key methods include:
- IR spectroscopy to identify functional groups like NH₂ and NO₂, with reference to NIST-standardized data for benzimidazole derivatives .
- LC-MS/APCI-ESI for molecular weight confirmation and purity analysis, as demonstrated in antiplasmodial activity studies .
- ¹H/¹³C NMR to resolve aromatic proton environments and nitro group effects on electron density .
Q. How does the nitro group influence the compound’s reactivity?
The nitro group is electron-withdrawing, enhancing electrophilic substitution at specific positions and stabilizing intermediates in reactions like SNAr (nucleophilic aromatic substitution). This is critical in forming derivatives such as N-(piperidin-4-yl) analogs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of 4-Nitro-1H-benzo[d]imidazol-2-amine?
DFT studies using hybrid functionals (e.g., B3LYP) incorporate exact exchange terms to model:
- Charge distribution , particularly the nitro group’s impact on the benzimidazole ring’s electron density .
- Reactivity indices , such as Fukui functions, to predict sites for electrophilic/nucleophilic attacks . These methods achieve <3 kcal/mol deviation in thermochemical accuracy for similar heterocycles .
Q. What strategies optimize binding affinity to the PRMT5/MTA complex?
Structural optimization involves:
- Fragment-based design : Introducing chloro or methyl substituents to enhance hydrophobic interactions with residues like Glu435 and Glu444 .
- Lipophilic efficiency (LLE) tuning : Balancing clogP and potency to improve selectivity, as seen in analogs with LLE >3.2 .
- X-ray crystallography : Validating bifurcated H-bonds between the –NH₂ group and backbone carbonyls in PRMT5 .
Q. How do unexpected reaction pathways, such as N-demethylation, affect derivative synthesis?
In SNAr reactions, intermediates like 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole may undergo N-demethylation under basic conditions, leading to self-catalyzed N-diarylation. This requires kinetic control (e.g., low temperature) to suppress byproduct formation .
Q. What substituent effects govern antiplasmodial activity in derivatives?
- Fluorobenzyl groups enhance membrane permeability and target engagement in Plasmodium hemozoin inhibition .
- Piperidin-4-yl moieties improve solubility and reduce off-target effects, as shown in analogs with IC₅₀ <1 µM .
- Methoxy substitutions modulate electron density, affecting heme-binding affinity in the parasite digestive vacuole .
Methodological Considerations
Q. How to resolve contradictions in reaction yields for copper-catalyzed syntheses?
Discrepancies arise from:
- Catalyst loading : Optimal CuI concentrations (10 mol%) balance efficiency vs. side reactions .
- Solvent polarity : Acetonitrile outperforms DMF in suppressing undesired amidine dimerization .
Q. What computational workflows validate synthetic pathways for novel derivatives?
Q. How to troubleshoot low yields in visible-light-mediated reactions?
- Light source optimization : 450 nm LEDs maximize energy transfer to the nitro group .
- Desulfurization control : Use stoichiometric H₂O₂ to prevent over-oxidation of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
